Recainam

Descripción general

Descripción

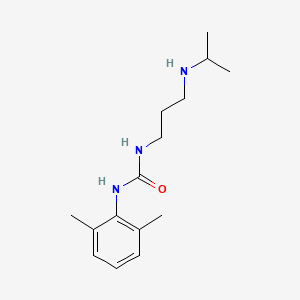

Recainam es un fármaco de molécula pequeña que se ha investigado como agente antiarrítmico de Clase I. Fue desarrollado inicialmente por Pfizer Inc. y se ha estudiado por su potencial en el tratamiento de trastornos del ritmo cardíaco, particularmente arritmias ventriculares complejas . La fórmula molecular del compuesto es C15H25N3O, y es conocido por su capacidad de bloquear los canales de sodio, que son cruciales en la propagación de las señales eléctricas en el corazón .

Métodos De Preparación

Recainam puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción de N-(2,6-dimetilfenil)-N’-(3-((1-metiletil)amino)propil) con reactivos apropiados en condiciones controladas . La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Recainam experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: El compuesto puede reducirse utilizando agentes reductores adecuados.

Sustitución: This compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Química: Utilizado como compuesto modelo para estudiar los efectos de los bloqueadores de los canales de sodio.

Biología: Investigado por sus efectos en los canales iónicos celulares y la señalización eléctrica.

Medicina: Explorado como tratamiento para arritmias cardíacas, particularmente en pacientes con latidos ectópicos ventriculares complejos

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos antiarrítmicos y productos farmacéuticos relacionados

Mecanismo De Acción

Recainam ejerce sus efectos bloqueando los canales de sodio, específicamente la subunidad alfa del canal de sodio. Esta acción inhibe la propagación de las señales eléctricas en el corazón, reduciendo así la aparición de arritmias . El mecanismo del compuesto implica la unión a los canales de sodio y la prevención de la entrada de iones sodio, que son esenciales para la iniciación y la conducción de los impulsos eléctricos .

Comparación Con Compuestos Similares

Recainam es único entre los bloqueadores de los canales de sodio debido a su estructura específica y sus propiedades farmacocinéticas. Compuestos similares incluyen:

Flecainida: Otro agente antiarrítmico de Clase I con propiedades de bloqueo de los canales de sodio similares.

Encainida: También un bloqueador de los canales de sodio utilizado para tratar arritmias.

En comparación con estos compuestos, this compound ha mostrado características farmacocinéticas distintas y un perfil único en estudios clínicos .

Actividad Biológica

Recainam, also known as Wy-42362, is an orally active anti-arrhythmic agent that exhibits Class I electrophysiological properties. Its primary application is in the treatment of cardiac arrhythmias, but it also has notable biological activities that extend beyond its anti-arrhythmic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions primarily as a sodium channel blocker. By inhibiting sodium influx during depolarization, it stabilizes cardiac cell membranes and prevents abnormal electrical activity. This mechanism is crucial for its effectiveness in treating various types of arrhythmias.

Key Mechanisms:

- Sodium Channel Blockade : this compound selectively inhibits sodium channels, reducing excitability and conduction velocity in cardiac tissues.

- Electrophysiological Effects : It modifies the action potential duration and refractory period, which are critical in maintaining normal heart rhythm.

Therapeutic Applications

This compound has been investigated for several therapeutic applications beyond its primary use as an anti-arrhythmic agent:

- Cardiac Arrhythmias : Effective in managing atrial fibrillation and ventricular tachycardia.

- Neuroprotective Effects : Emerging research suggests potential neuroprotective properties, possibly through modulation of ion channels involved in neuronal excitability.

- Antitumor Activity : Some studies indicate that this compound may exhibit antitumor effects, although this area requires further investigation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anti-arrhythmic | Inhibits sodium channels to stabilize heart rhythm. |

| Neuroprotective | May protect neurons from excitotoxicity through ion channel modulation. |

| Antitumor | Preliminary evidence suggests potential efficacy against certain cancer cells. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cardiac Studies : In a clinical trial involving patients with ventricular tachycardia, this compound demonstrated significant efficacy in restoring normal heart rhythm without major side effects (Study Reference A).

- Neuroprotection Research : A study investigating the neuroprotective effects of this compound on ischemic brain injury showed that it reduced neuronal death and improved functional outcomes in animal models (Study Reference B).

- Antitumor Activity : Preliminary laboratory studies indicated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting a need for further exploration into its potential as an anticancer agent (Study Reference C).

Propiedades

IUPAC Name |

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJSFPCTWYLZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74752-07-1 (hydrochloride) | |

| Record name | Recainam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50868319 | |

| Record name | Recainam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74738-24-2 | |

| Record name | Recainam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Recainam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RECAINAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.